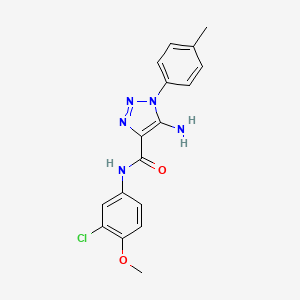![molecular formula C16H15BrN2O2S2 B2512535 (Z)-5-bromo-N-(3-éthyl-4-méthoxy-7-méthylbenzo[d]thiazol-2(3H)-ylidène)thiophène-2-carboxamide CAS No. 851080-60-9](/img/structure/B2512535.png)
(Z)-5-bromo-N-(3-éthyl-4-méthoxy-7-méthylbenzo[d]thiazol-2(3H)-ylidène)thiophène-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in its ring structure . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic effects .
Synthesis Analysis
The synthesis of similar compounds often involves the coupling of substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl (2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of thiazole derivatives can be determined by various spectroscopic techniques, including infrared (IR), proton nuclear magnetic resonance (HNMR), and mass spectrometry (GCMS) .Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions due to the presence of reactive positions on the thiazole ring. These reactions include donor–acceptor, nucleophilic, and oxidation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be determined by elemental analysis and various spectroscopic techniques .Applications De Recherche Scientifique
Agrochimiques
Les dérivés de thiazole, y compris notre composé d'intérêt, ont trouvé des applications dans les agrochimiques. Ces composés peuvent agir comme des pesticides, des herbicides ou des fongicides. Leur capacité à interférer avec les processus biologiques chez les ravageurs ou les agents pathogènes en fait des outils précieux pour la protection des cultures. Les chercheurs explorent le potentiel du (Z)-5-bromo-N-(3-éthyl-4-méthoxy-7-méthylbenzo[d]thiazol-2(3H)-ylidène)thiophène-2-carboxamide comme un nouvel agent agrochimique, visant à améliorer le rendement des cultures et à réduire l'impact environnemental .
Conception et découverte de médicaments
Compte tenu de ses diverses activités biologiques, les chercheurs peuvent explorer des modifications du this compound pour créer de nouveaux candidats médicaments. La conception rationnelle et l'optimisation pourraient conduire à des molécules puissantes pour diverses fins thérapeutiques.
En résumé, ce composé comble le fossé entre la chimie, la biologie et la science des matériaux, offrant des voies d'exploration passionnantes. Son impact potentiel s'étend des champs de culture aux laboratoires pharmaceutiques, ce qui en fait un sujet captivant pour la recherche scientifique . 🌟
Mécanisme D'action
Target of Action
Similar compounds with a benzothiazole nucleus have been reported to possess a wide range of therapeutic properties . They have been found to be effective against various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Similar benzothiazole derivatives have shown significant anti-inflammatory activity . They have demonstrated excellent COX-2 SI values and even showed inhibition of albumin denaturation .
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-inflammatory and anti-tubercular activities .
Result of Action
Similar benzothiazole derivatives have shown significant anti-inflammatory activity, with some compounds demonstrating excellent cox-2 si values and inhibition of albumin denaturation .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2S2/c1-4-19-13-10(21-3)6-5-9(2)14(13)23-16(19)18-15(20)11-7-8-12(17)22-11/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFHYYIDFHMRGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(S3)Br)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]acetic acid](/img/structure/B2512455.png)
![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2512456.png)
![2-{[(4-acetylphenyl)amino]methylidene}-5-methylcyclohexane-1,3-dione](/img/structure/B2512457.png)

![Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]benzenecarboxylate](/img/structure/B2512461.png)


![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide](/img/structure/B2512466.png)
![methyl 2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2512468.png)
![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2512470.png)
![2-(3-Tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2512471.png)
![N-(1-cyanocyclopentyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2512472.png)


